N-{8-nitro-2-naphthyl}acetamide
Description
N-{8-Nitro-2-naphthyl}acetamide is a nitro-substituted acetamide derivative featuring a naphthalene ring system. Its molecular formula is C₁₂H₁₀N₂O₃, with a nitro group (-NO₂) at the 8-position of the 2-naphthyl moiety and an acetamide (-NHCOCH₃) group at the adjacent position.
Properties
CAS No. |
102877-13-4 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22g/mol |
IUPAC Name |
N-(8-nitronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-10-6-5-9-3-2-4-12(14(16)17)11(9)7-10/h2-7H,1H3,(H,13,15) |
InChI Key |
MTUXJVADNJZDQS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Reactivity and Stability
Pharmacological Potential
- Benzothiazole acetamides () demonstrate that electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance binding to hydrophobic enzyme pockets. This suggests this compound could be optimized for similar targets .
- Compared to ranitidine derivatives (), the absence of a dimethylamino group in this compound may limit its utility in receptor antagonism but expand applications in nitroreductase-activated prodrugs .
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